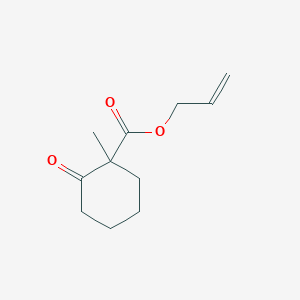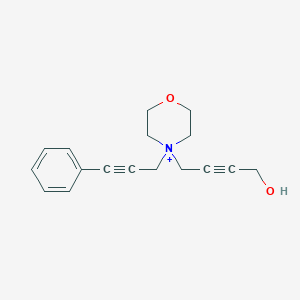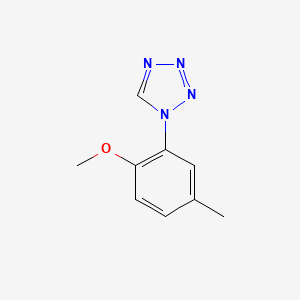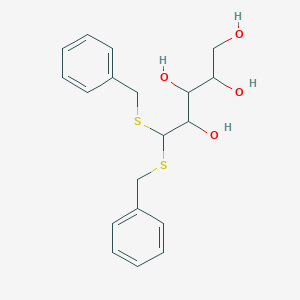
Methionine-35s
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methionine-35s is a radiolabeled form of the essential amino acid methionine, where the sulfur atom is replaced with the radioactive isotope sulfur-35. This compound is widely used in biochemical and molecular biology research due to its ability to be incorporated into proteins during synthesis, allowing for the tracking and analysis of protein production and degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methionine-35s is typically synthesized by incorporating sulfur-35 into the methionine molecule. This can be achieved through metabolic labeling, where cells are grown in a medium containing sulfur-35, which is then incorporated into methionine during protein synthesis .
Industrial Production Methods: Industrial production of this compound involves the use of methionine-free culture media supplemented with a radiolabeled source of sulfur-35. The labeled methionine is then purified and prepared for use in various biochemical assays .
Analyse Des Réactions Chimiques
Types of Reactions: Methionine-35s undergoes several types of chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: Methionine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species are commonly used oxidizing agents.
Reduction: Methionine sulfoxide reductase is the enzyme responsible for the reduction of methionine sulfoxide.
Major Products:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Applications De Recherche Scientifique
Methionine-35s has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of protein synthesis and degradation.
Biology: Employed in metabolic labeling to track protein production in cells.
Medicine: Utilized in cancer research to study the metabolic pathways of tumor cells.
Industry: Applied in the production of radiolabeled proteins for various biochemical assays.
Mécanisme D'action
Methionine-35s exerts its effects by being incorporated into proteins during synthesis. The radioactive sulfur-35 allows for the tracking of these proteins using techniques such as autoradiography and scintillation counting. This incorporation helps in studying protein synthesis, degradation, and various metabolic pathways .
Comparaison Avec Des Composés Similaires
Cysteine-35s: Another radiolabeled amino acid used in similar applications.
Methionine-14C: A radiolabeled form of methionine using carbon-14 instead of sulfur-35.
Uniqueness: Methionine-35s is unique due to its incorporation of sulfur-35, which provides distinct advantages in tracking sulfur-containing proteins and studying sulfur metabolism in cells .
Propriétés
Numéro CAS |
2866-51-5 |
|---|---|
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
2-amino-4-methyl(35S)sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i9+3 |
Clé InChI |
FFEARJCKVFRZRR-WFGABJKLSA-N |
SMILES isomérique |
C[35S]CCC(C(=O)O)N |
SMILES canonique |
CSCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)

![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)

![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)


![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
